![molecular formula C15H16N2O B11504316 9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl-](/img/structure/B11504316.png)
9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl-
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Overview
Description
1,2,5,7-Tetramethyl-3H,6H,9H-pyrrolo[3,2-f]quinolin-9-one is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,7-tetramethyl-3H,6H,9H-pyrrolo[3,2-f]quinolin-9-one typically involves the cyclization of appropriately substituted quinoline derivatives. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,5,7-Tetramethyl-3H,6H,9H-pyrrolo[3,2-f]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl groups and the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced quinoline rings.
Scientific Research Applications
1,2,5,7-Tetramethyl-3H,6H,9H-pyrrolo[3,2-f]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 1,2,5,7-tetramethyl-3H,6H,9H-pyrrolo[3,2-f]quinolin-9-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2,1-ij]quinolin-2-ones: Known for their anticoagulant activity.
Pyrrolopyrazine derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
1,2,5,7-Tetramethyl-3H,6H,9H-pyrrolo[3,2-f]quinolin-9-one is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,2,5,7-tetramethyl-3,6-dihydropyrrolo[3,2-f]quinolin-9-one |
InChI |
InChI=1S/C15H16N2O/c1-7-5-11-13(9(3)10(4)17-11)14-12(18)6-8(2)16-15(7)14/h5-6,17H,1-4H3,(H,16,18) |
InChI Key |
XYRVDOUCGIPOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2)C)C)C3=C1NC(=CC3=O)C |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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